Methyl (2-ethoxy-4-formylphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

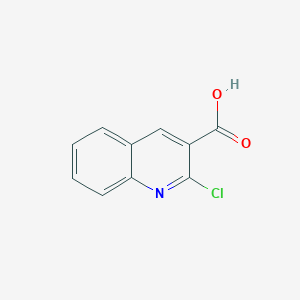

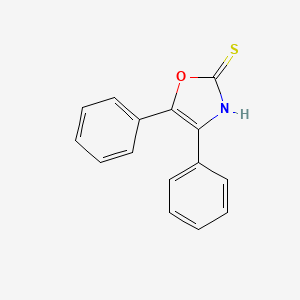

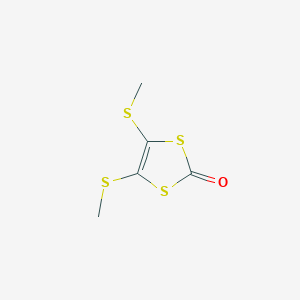

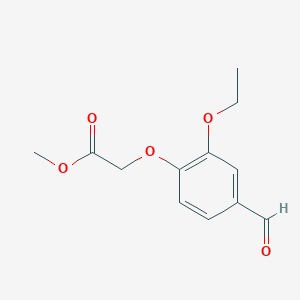

“Methyl (2-ethoxy-4-formylphenoxy)acetate” is a synthetic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is widely used in the field of chemistry and pharmaceuticals.

Molecular Structure Analysis

The InChI code for “Methyl (2-ethoxy-4-formylphenoxy)acetate” is 1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl (2-ethoxy-4-formylphenoxy)acetate” is a solid compound . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Structural and Synthetic Applications

Crystal Structure Analysis : Methyl (2-ethoxy-4-formylphenoxy)acetate derivatives have been examined for their crystal structures, offering insights into molecular conformations and interactions. For instance, the study of azilsartan methyl ester ethyl acetate hemisolvate revealed unique molecular orientations, dihedral angles, and hydrogen bonding patterns, contributing to a better understanding of molecular packing and interactions in crystals (Li et al., 2015).

Synthesis of Novel Compounds : The compound has been involved in the synthesis of various novel derivatives. For instance, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine resulted in the formation of unique compounds, indicating its role in diversifying chemical structures (Novakov et al., 2017).

Antioxidant Potential : Derivatives of methyl (2-ethoxy-4-formylphenoxy)acetate have been studied for their potential antioxidant properties. For instance, compounds isolated from Dioscorea hispida Dennst demonstrated potential as antioxidants, highlighting the compound's relevance in the search for natural antioxidants (Aminah et al., 2018).

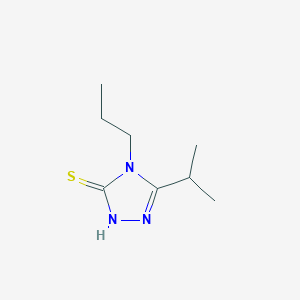

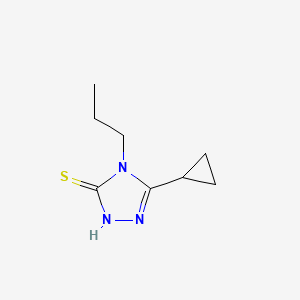

Synthesis of Thiazoles and Fused Derivatives : The compound was used in the synthesis of thiazoles and their fused derivatives, showcasing its versatility in creating biologically active compounds with potential antimicrobial properties (Wardkhan et al., 2008).

Production of Fluorescent Protein Analogues : It has been utilized in the synthesis of 4-arylideneimidazolin-5-one analogues of the green fluorescent protein (GFP) chromophore, indicating its utility in the field of biochemistry and fluorescence studies (Baldridge et al., 2010).

Synthesis of Oxadiazole Derivatives : Methyl (2-ethoxy-4-formylphenoxy)acetate derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the compound's potential in medicinal chemistry (Dewangan et al., 2015).

Synthesis of Aryl Meroterpenoids : Its derivatives have been identified as potential antioxidants, contributing to the search for naturally derived antioxidative molecules for pharmaceutical and food industries (Chakraborty et al., 2016).

Wirkmechanismus

Target of Action

Methyl (2-ethoxy-4-formylphenoxy)acetate is a complex organic compound with a molecular weight of 238.24 The primary targets of this compound are currently not well-defined in the literature

Mode of Action

These include the ethoxy group, the formyl group, and the phenoxy group, which could engage in a variety of chemical interactions .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Methyl (2-ethoxy-4-formylphenoxy)acetate could potentially affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Given its potential involvement in carbon–carbon bond formation , it could potentially influence the synthesis of various biomolecules.

Eigenschaften

IUPAC Name |

methyl 2-(2-ethoxy-4-formylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYBXVLDFNWLLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-ethoxy-4-formylphenoxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.